Topic: A Comparative Structural Analysis of 3'-piperazine-6-BIO and 6-BIO
Topic: A Comparative Structural Analysis of 3'-piperazine-6-BIO and 6-BIO
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-bromoindirubin-3'-oxime (6-BIO) is a well-established, potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a multitude of cellular processes and disease states.[1][2] Its indirubin core structure has served as a scaffold for the development of numerous derivatives aimed at optimizing its pharmacological profile. This guide provides a detailed comparative analysis of 6-BIO and one such derivative, 3'-piperazine-6-BIO. We will dissect the fundamental chemical structure of each compound, elucidate the critical distinctions imparted by the addition of a piperazine moiety, and explore the subsequent implications for their physicochemical properties and biological activity from a structure-activity relationship (SAR) perspective.
The Parent Scaffold: 6-Bromoindirubin-3'-oxime (6-BIO)
6-BIO is a synthetic derivative of indirubin, a naturally occurring bis-indole compound.[3][4] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of GSK-3, with a high degree of potency (IC50 ≈ 5 nM).[5] This inhibitory action has made 6-BIO an invaluable tool in studying pathways related to cell fate, proliferation, and neurodegeneration.[1][6]
Core Chemical Structure of 6-BIO
The structure of 6-BIO is characterized by three key features:
-
A bis-indole core: This forms the fundamental heterocyclic framework of the molecule.
-
A bromine atom at position 6: This substitution enhances the inhibitory activity compared to the unsubstituted indirubin.
-
An oxime group (=N-OH) at the 3' position: This functional group is critical for its interaction with the kinase active site.
Caption: Chemical structure of 6-bromoindirubin-3'-oxime (6-BIO).[7]
The Derivative: 3'-piperazine-6-BIO
3'-piperazine-6-BIO is a synthetic analog of 6-BIO, designed to modulate its physicochemical and pharmacological properties. The key structural modification occurs at the 3'-oxime position, where a piperazine ring is introduced.
The Piperazine Moiety
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[8][9] It is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve properties such as aqueous solubility, oral bioavailability, and target binding affinity.[10][11] The two nitrogen atoms provide sites for hydrogen bonding and can be protonated, which significantly influences the molecule's polarity and basicity.[8]
Core Chemical Structure of 3'-piperazine-6-BIO
The modification transforms the 3'-oxime of 6-BIO into a 3'-(piperazinyl-ethoxy) group or a similar linkage. The core bis-indole and the 6-bromo substitution remain unchanged, but the terminal hydroxyl group of the oxime is replaced by the piperazine ring, connected via a linker.
Caption: Representative structure of a 3'-piperazine-6-BIO analog.
Head-to-Head Structural Comparison
The fundamental difference between the two molecules lies in the functional group at the 3' position. This single modification leads to significant changes in the molecule's overall properties.
Caption: Key structural divergence at the 3' position.
Tabular Summary of Physicochemical Differences
| Property | 6-BIO (6-bromoindirubin-3'-oxime) | 3'-piperazine-6-BIO | Rationale for Change |
| Functional Group at 3' | Oxime (-N-OH) | Piperazine-substituted oxime ether | Direct chemical modification. |
| Basicity | Weakly acidic/neutral | Moderately basic | The two nitrogen atoms in the piperazine ring can act as proton acceptors.[8] |
| Aqueous Solubility | Low | Generally Increased | The ability of the piperazine moiety to be protonated and form salts significantly enhances water solubility.[11] |
| Hydrogen Bonding | One H-bond donor (OH), one H-bond acceptor (N of oxime) | Multiple H-bond acceptors (piperazine N atoms), potentially one H-bond donor (if secondary amine) | The piperazine ring introduces additional nitrogen atoms capable of forming hydrogen bonds.[10] |
| Molecular Weight | 356.17 g/mol | Higher (depends on linker) | Addition of the piperazine ring and any associated linker increases mass. |
| Polar Surface Area (PSA) | Increased | Addition of the polar piperazine ring increases the molecule's PSA. |
Structure-Activity Relationship (SAR) Implications
Altering a molecule's structure directly impacts its biological activity.[12][13] The introduction of the piperazine ring is a deliberate strategy to modulate the therapeutic potential of the 6-BIO scaffold.
Impact on Pharmacokinetics (ADME)
The piperazine scaffold is a "privileged structure" in drug discovery, partly due to its positive impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]
-
Absorption: Improved aqueous solubility from the piperazine group can lead to better dissolution in the gastrointestinal tract and potentially higher oral bioavailability.[10]
-
Distribution: The change in polarity and size will alter how the molecule distributes throughout the body and its ability to cross biological membranes, such as the blood-brain barrier.
Impact on Pharmacodynamics (Target Engagement)
The primary target for 6-BIO is GSK-3.[1] The addition of the piperazine ring can alter the binding interaction within the kinase's active site.
-
Potency: The piperazine nitrogens can form new hydrogen bonds or ionic interactions with amino acid residues in the ATP-binding pocket, potentially increasing binding affinity and inhibitory potency.
-
Selectivity: GSK-3 inhibitors often have off-target effects on other kinases, such as cyclin-dependent kinases (CDKs).[5] Modifying the structure with a piperazine moiety can change the shape and electronic profile of the molecule, which may improve its selectivity for GSK-3 over other kinases. Research on 6-BIO derivatives has shown that such modifications can create highly active compounds.[4][14]
Caption: Logic flow of Structure-Activity Relationship (SAR).
Synthetic Considerations
The synthesis of 3'-piperazine-6-BIO from 6-BIO typically involves a multi-step process. A common strategy is the O-alkylation of the oxime hydroxyl group.
Example Synthetic Protocol Outline
This protocol is an illustrative example based on common organic synthesis techniques for creating ether linkages and performing nucleophilic substitutions.[15]
-
Step 1: Activation of a Linker. A bifunctional linker, such as 1-bromo-2-chloroethane, is reacted with piperazine (often with one nitrogen protected, e.g., with a Boc group) in a nucleophilic substitution reaction to create a piperazine-linker intermediate.
-
Step 2: O-Alkylation of 6-BIO. 6-BIO is deprotonated at the oxime hydroxyl group using a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF).
-
Step 3: Coupling Reaction. The activated piperazine-linker from Step 1 is added to the deprotonated 6-BIO. The alkoxide of 6-BIO acts as a nucleophile, displacing the halide on the linker to form the ether bond.
-
Step 4: Deprotection (if necessary). If a protected piperazine was used, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final 3'-piperazine-6-BIO product.[16]
-
Step 5: Purification. The final compound is purified using techniques such as column chromatography or recrystallization.
Conclusion
The transformation from 6-bromoindirubin-3'-oxime to 3'-piperazine-6-BIO represents a classic medicinal chemistry strategy aimed at enhancing the drug-like properties of a potent bioactive scaffold. The core structural difference—the replacement of a terminal hydroxyl group with a basic piperazine ring—fundamentally alters the molecule's physicochemical characteristics. This modification can lead to improved solubility and bioavailability while simultaneously providing new opportunities for target engagement, potentially increasing potency and refining kinase selectivity. Understanding these structure-activity relationships is paramount for the rational design of next-generation kinase inhibitors for therapeutic applications.
References
-
Frontiers. (2019). 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver. Available at: [Link]
-
Trougakos, I. P., et al. (2017). 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts. PubMed. Available at: [Link]
-
Aging. (2020). 6-Bromoindirubin-3'-oxime (6BIO) prevents myocardium from aging by inducing autophagy. Available at: [Link]
-
PubChem. 6-Bromoindirubin-3'-oxime. Available at: [Link]
-
Tsakiri, E. N., et al. (2019). The Indirubin Derivative 6-Bromoindirubin-3′-Oxime Activates Proteostatic Modules, Reprograms Cellular Bioenergetic Pathways, and Exerts Antiaging Effects. PMC. Available at: [Link]
-
Frontiers. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Available at: [Link]
-
Tseng, A. S., et al. (2006). The GSK-3 inhibitor BIO promotes proliferation in mammalian cardiomyocytes. PubMed. Available at: [Link]
-
Li, H., et al. (2020). 6-Bromoindirubin-3′-oxime derivatives are highly active colistin adjuvants against Klebsiella pneumoniae. PMC. Available at: [Link]
-
Frontiers. Six-Membered Heterocycles: Their Synthesis and Bio Applications. Available at: [Link]
-
Shiri, P., et al. (2023). Editorial: Six-membered heterocycles: their synthesis and bio applications. PMC. Available at: [Link]
-
SciSpace. The Indirubin Derivative 6-Bromoindirubin-3'-Oxime Activates Proteostatic Modules, Reprograms Cellular Bioenergetic Pathways. Available at: [Link]
-
Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. (2020). 6-Bromoindirubin-3'-oxime Derivatives are Highly Active Colistin Adjuvants against Klebsiella pneumoniae. Available at: [Link]
-
Taylor & Francis. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available at: [Link]
-
MDPI. (2023). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]
-
PMC. (2022). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Available at: [Link]
-
Broad Institute. (2016). Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. Available at: [Link]
-
ACS Publications. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Available at: [Link]
-
NIST WebBook. Piperazine. Available at: [Link]
-
PubMed. (2018). Occurrence, biological activity and metabolism of 6-shogaol. Available at: [Link]
-
PubChem. Piperazine. Available at: [Link]
-
Drug Design Org. Structure Activity Relationships. Available at: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Structure–activity relationship. Available at: [Link]
Sources
- 1. Frontiers | 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver [frontiersin.org]
- 2. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 3. 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The GSK-3 inhibitor BIO promotes proliferation in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromoindirubin-3'-oxime - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 14. 6-Bromoindirubin-3′-oxime derivatives are highly active colistin adjuvants against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. tandfonline.com [tandfonline.com]
